molecular formula C4H2Br2ClF5 B6343254 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane CAS No. 885276-01-7

1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane

Cat. No.: B6343254
CAS No.: 885276-01-7
M. Wt: 340.31 g/mol
InChI Key: ZAHDQTLNNTTYBI-UHFFFAOYSA-N
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Description

1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane is a halogenated organic compound with the molecular formula C4H2Br2ClF5. It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly reactive and versatile compound in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane can be synthesized through halogenation reactions involving the addition of bromine and chlorine to a fluorinated butane precursor. The reaction typically occurs under controlled conditions to ensure the selective addition of halogens to the desired positions on the carbon chain.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are carried out in specialized reactors where the fluorinated butane is exposed to bromine and chlorine gases under specific temperature and pressure conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of less halogenated butane derivatives.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

Scientific Research Applications

1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing halogen atoms into molecules.

    Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane involves its reactivity with various molecular targets. The halogen atoms in the compound can interact with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane
  • 1,2-Dichloro-1,1,2,2-tetrafluoroethane
  • 1,2-Dibromo-1,1,2,2-tetrafluoropropane

Uniqueness

1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane is unique due to the presence of both bromine and chlorine atoms along with multiple fluorine atoms. This combination of halogens imparts distinct reactivity and properties, making it valuable in specific chemical processes where such reactivity is required.

Properties

IUPAC Name

1,2-dibromo-2-chloro-1,1,4,4,4-pentafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2ClF5/c5-2(7,4(6,11)12)1-3(8,9)10/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHDQTLNNTTYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Br)(Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2ClF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240042
Record name 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-01-7
Record name 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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